Higher Lipophilicity for Enhanced Membrane Permeability vs. 2-(2-Bromoethyl) Isomer
The 3-(1-bromoethyl)-2,6-dichloropyridine isomer demonstrates significantly higher predicted lipophilicity compared to the 2-(2-bromoethyl)-3,5-dichloropyridine analog. This difference suggests superior passive membrane permeability, a critical early-stage ADME property for central nervous system (CNS) drug discovery programs [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 (Predicted) |
| Comparator Or Baseline | 2-(2-bromoethyl)-3,5-dichloropyridine (CAS 2228333-61-5): 3.2 (Predicted) |
| Quantified Difference | 0.5 log unit (higher) |
| Conditions | Computed property, standard XLogP3 algorithm [1][2] |
Why This Matters
A higher LogP value is a quantifiable indicator of increased lipophilicity, which is often correlated with improved blood-brain barrier penetration, making this specific isomer a more rational choice for CNS-targeted projects.
- [1] Molaid.com. (n.d.). 3-(1-bromo-ethyl)-2,6-dichloro-pyridine. Retrieved from molaid.com. View Source
- [2] Kuujia.com. (n.d.). Cas no 2228333-61-5 (2-(2-bromoethyl)-3,5-dichloropyridine). Retrieved from kuujia.com. View Source
